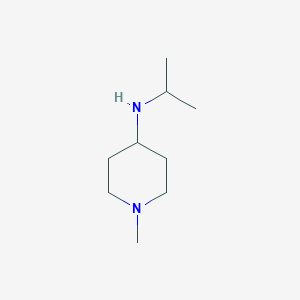

Isopropyl-(1-methyl-piperidin-4-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Isopropyl-(1-methyl-piperidin-4-yl)-amine and related compounds involves various chemical reactions, including 1,3-dipolar cycloaddition, reductive amination, and cyclization processes. These methods provide efficient routes to synthesize piperidine derivatives with potential biological activity. For instance, an atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition has been described, demonstrating the versatility of these synthesis methods in producing complex structures with high specificity (Kumar et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the conformational preferences of the piperidine ring and its influence on the compound's overall structure and stability. For example, the crystal structure analysis of specific piperidin-4-yl derivatives shows how the conformation of the piperidin ring affects the compound's physical and chemical properties (Ribet et al., 2005).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Cancer Treatment

Compound 1, incorporating Isopropyl-(1-methyl-piperidin-4-yl)-amine, is a novel anaplastic lymphoma kinase (ALK) inhibitor with potential applications in cancer treatment. It demonstrates high clearance and a short half-life in pharmacokinetic studies, indicating its rapid metabolism and elimination in the body (Teffera et al., 2013).

Conformational Analysis

The compound's conformational properties, such as the orientation of isopropyl groups and rotational energy barriers, have been studied to understand its interaction with biological targets. This analysis is crucial for designing compounds with desired pharmacological properties (Rauk et al., 1983).

Crystal Structure Analysis

The crystalline form and conformation of this compound derivatives have been studied, providing insights into their physical properties and stability. This knowledge is vital for drug formulation and manufacturing processes (Ribet et al., 2005).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

A derivative of this compound has been identified as a potential dual inhibitor for cholinesterase and monoamine oxidase. This property makes it a promising candidate for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Photostabilization of Polypropylene

This compound derivatives can act as photostabilizers for polypropylene, protecting the material from degradation due to UV exposure. This application is significant in the field of polymer chemistry and materials science (Jensen et al., 1983).

Synthesis of Isoprenoids

The compound's role in the anionic telomerization of isoprene with secondary amines has been explored. This process is important for synthesizing isoprenoids, compounds with various applications in the pharmaceutical and chemical industries (Takabe et al., 1973).

Organometallic Chemistry

This compound derivatives are used in the formation of stable gold(III) complexes, contributing to advancements in organometallic chemistry and potential applications in catalysis (Schouteeten et al., 2006).

LDL Receptor Upregulation

The compound's derivatives have been synthesized for upregulating low-density lipoprotein (LDL) receptors, which could have implications in treating cardiovascular diseases (Ito et al., 2002).

Eigenschaften

IUPAC Name |

1-methyl-N-propan-2-ylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)10-9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVHITFPTOELAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)

![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)

![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2489007.png)

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)

![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)